molecular formula C11H12N4OS B11862629 (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide

(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide

Cat. No.: B11862629
M. Wt: 248.31 g/mol
InChI Key: ZQJFHZWDLMKDRH-MKMNVTDBSA-N
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Description

(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide is a synthetic organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 5-methoxyindole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the thioamide group to an amine.

    Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound might exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer or infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or enzymes involved in cell division. The methoxyindole moiety could play a role in binding to these targets, while the hydrazine and thioamide groups might be involved in redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide: can be compared to other indole derivatives such as indole-3-carbinol or indole-3-acetic acid.

    Thiosemicarbazones: are another class of compounds with similar structures and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H12N4OS/c1-16-8-2-3-10-9(4-8)7(5-13-10)6-14-15-11(12)17/h2-6,13H,1H3,(H3,12,15,17)/b14-6+

InChI Key

ZQJFHZWDLMKDRH-MKMNVTDBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=N/NC(=S)N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=NNC(=S)N

Origin of Product

United States

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